molecular formula C35H42F6N6O14 B10765596 Ac-VDVAD-AFC (trifluoroacetate salt)

Ac-VDVAD-AFC (trifluoroacetate salt)

Cat. No.: B10765596
M. Wt: 884.7 g/mol
InChI Key: PNDAWJNREIOBPU-IQYSWUAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-VDVAD-AFC (trifluoroacetate salt) is a fluorogenic substrate specifically designed for caspase-2. Upon enzymatic cleavage by caspase-2, it releases 7-amino-4-trifluoromethylcoumarin (AFC), which can be quantified through its fluorescence. This compound is widely used in research to study caspase-2 activity, which is crucial in apoptosis and other cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-VDVAD-AFC (trifluoroacetate salt) involves the sequential coupling of amino acids to form the peptide chain. The process typically starts with the protection of amino groups using suitable protecting groups, followed by the coupling of each amino acid using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final step involves the attachment of the 7-amino-4-trifluoromethylcoumarin (AFC) moiety .

Industrial Production Methods

Industrial production of Ac-VDVAD-AFC (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and rigorous purification techniques like high-performance liquid chromatography (HPLC) to ensure the product meets research-grade standards .

Chemical Reactions Analysis

Scientific Research Applications

Ac-VDVAD-AFC (trifluoroacetate salt) is extensively used in scientific research, particularly in the study of apoptosis and cell death mechanisms. Its primary application is in the quantification of caspase-2 activity, which is crucial for understanding the role of this enzyme in programmed cell death. This compound is also used in drug discovery and development, where it helps in screening potential inhibitors or activators of caspase-2 .

Mechanism of Action

The mechanism of action of Ac-VDVAD-AFC (trifluoroacetate salt) involves its cleavage by caspase-2. Caspase-2 recognizes the specific peptide sequence (valine-aspartic acid-valine-alanine-aspartic acid) and cleaves the bond, releasing the fluorescent AFC moiety. This fluorescence can then be measured to quantify caspase-2 activity. The molecular target of this compound is caspase-2, and the pathway involved is the apoptotic signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ac-VDVAD-AFC (trifluoroacetate salt) is unique due to its specificity for caspase-2, making it an invaluable tool for researchers studying this particular enzyme. Its high purity and well-defined fluorescence properties further enhance its utility in various biochemical assays .

Properties

Molecular Formula

C35H42F6N6O14

Molecular Weight

884.7 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C33H41F3N6O12.C2HF3O2/c1-13(2)26(38-16(6)43)32(53)41-21(12-24(46)47)30(51)42-27(14(3)4)31(52)37-15(5)28(49)40-20(11-23(44)45)29(50)39-17-7-8-18-19(33(34,35)36)10-25(48)54-22(18)9-17;3-2(4,5)1(6)7/h7-10,13-15,20-21,26-27H,11-12H2,1-6H3,(H,37,52)(H,38,43)(H,39,50)(H,40,49)(H,41,53)(H,42,51)(H,44,45)(H,46,47);(H,6,7)/t15-,20-,21-,26-,27-;/m0./s1

InChI Key

PNDAWJNREIOBPU-IQYSWUAISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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